Ethyl 4-hydroxy-7-methoxy-1-oxido-3-oxoquinoxalin-1-ium-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-hydroxy-7-methoxy-1-oxido-3-oxoquinoxalin-1-ium-2-carboxylate is a complex organic compound belonging to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This particular compound is characterized by its unique structure, which includes an ethyl ester group, a hydroxy group, a methoxy group, and an oxido group, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-hydroxy-7-methoxy-1-oxido-3-oxoquinoxalin-1-ium-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxy-7-methoxyquinoxaline-2-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting intermediate is then oxidized using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid to introduce the oxido group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity and quality.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-hydroxy-7-methoxy-1-oxido-3-oxoquinoxalin-1-ium-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the oxido group to a hydroxyl group, altering the compound’s reactivity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of quinoxaline derivatives with additional oxido or hydroxyl groups.
Reduction: Conversion to hydroxyquinoxaline derivatives.
Substitution: Formation of various substituted quinoxaline esters.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-hydroxy-7-methoxy-1-oxido-3-oxoquinoxalin-1-ium-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex quinoxaline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structure and reactivity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of ethyl 4-hydroxy-7-methoxy-1-oxido-3-oxoquinoxalin-1-ium-2-carboxylate involves its interaction with various molecular targets and pathways. The oxido group can participate in redox reactions, influencing cellular oxidative stress levels. The hydroxy and methoxy groups can form hydrogen bonds with biological molecules, affecting their function. Additionally, the compound’s quinoxaline core can intercalate with DNA, potentially disrupting replication and transcription processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-7-methoxyquinoxaline-2-carboxylic acid: Lacks the ethyl ester and oxido groups, making it less reactive in certain chemical reactions.
Ethyl 4-hydroxyquinoxaline-2-carboxylate: Lacks the methoxy and oxido groups, resulting in different reactivity and applications.
7-Methoxyquinoxaline-2-carboxylic acid:
Uniqueness
Ethyl 4-hydroxy-7-methoxy-1-oxido-3-oxoquinoxalin-1-ium-2-carboxylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the oxido group, in particular, enhances its potential for redox reactions, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C12H12N2O6 |
---|---|
Molekulargewicht |
280.23 g/mol |
IUPAC-Name |
ethyl 4-hydroxy-7-methoxy-1-oxido-3-oxoquinoxalin-1-ium-2-carboxylate |
InChI |
InChI=1S/C12H12N2O6/c1-3-20-12(16)10-11(15)14(18)8-5-4-7(19-2)6-9(8)13(10)17/h4-6,18H,3H2,1-2H3 |
InChI-Schlüssel |
CISGLNCOCJPOKO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=[N+](C2=C(C=CC(=C2)OC)N(C1=O)O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.